molecular formula C10H11ClO4S B8569250 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid

4-chloro-2-ethyl-5-methylsulfonylbenzoic acid

Cat. No.: B8569250
M. Wt: 262.71 g/mol
InChI Key: LKLMGWPBKSPBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, characterized by the presence of ethyl, chloro, and methylsulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-ethyl-5-methylsulfonylbenzoic acid, followed by purification processes to obtain the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-ethyl-5-methylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylsulfonylbenzoic acid
  • 2-Ethyl-5-chlorobenzoic acid
  • 4-Chloro-5-methylsulfonylbenzoic acid

Comparison

Compared to similar compounds, 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of the ethyl group can affect its solubility and steric properties, making it distinct from other chlorinated or sulfonylated benzoic acids.

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

4-chloro-2-ethyl-5-methylsulfonylbenzoic acid

InChI

InChI=1S/C10H11ClO4S/c1-3-6-4-8(11)9(16(2,14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

LKLMGWPBKSPBAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

15 g of methyl 2-ethyl-4-chloro-5-methylsulphonylbenzoate are stirred, at room temperature for 1 h, in 100 ml of methanol and 50 ml of 2N sodium hydroxide solution. The reaction mixture is then concentrated, and 200 ml of ice water are added. After the mixture has been acidified with conc. HCl, the resulting precipitate is filtered off with suction, washed with ether and dried. 2-Ethyl-4-chloro-5-methylsulphonylbenzoic acid is obtained, m.p. 180°-183°.
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